6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester
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Overview
Description
6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the class of imidazo[2,1-B]thiazoles. This compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester functional group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-aminothiazole in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent to form the imidazo[2,1-B]thiazole core. The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-B]thiazole Derivatives: Compounds with similar core structures but different substituents, such as 6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester.
Thiazole Derivatives: Compounds with thiazole rings but different functional groups, such as 2-aminothiazole derivatives.
Uniqueness
6-(4-Bromophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester is unique due to the presence of the bromophenyl group, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C15H13BrN2O2S |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
InChI |
InChI=1S/C15H13BrN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3 |
InChI Key |
BZOWTILQBMNFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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